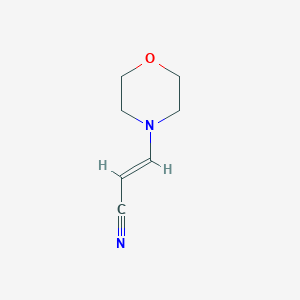

(2E)-3-(morpholin-4-yl)prop-2-enenitrile

Description

(2E)-3-(morpholin-4-yl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a morpholine ring attached to the β-carbon of the acrylonitrile group. The α,β-unsaturated nitrile group acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues in biological targets, such as cysteine thiols .

Properties

CAS No. |

23220-67-9 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

(E)-3-morpholin-4-ylprop-2-enenitrile |

InChI |

InChI=1S/C7H10N2O/c8-2-1-3-9-4-6-10-7-5-9/h1,3H,4-7H2/b3-1+ |

InChI Key |

RFJPLJPQYMNNEC-HNQUOIGGSA-N |

Isomeric SMILES |

C1COCCN1/C=C/C#N |

Canonical SMILES |

C1COCCN1C=CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Morpholinoacrylonitrile typically involves the reaction of morpholine with acrylonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by the addition of acrylonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of (E)-3-Morpholinoacrylonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Morpholinoacrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

(E)-3-Morpholinoacrylonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-Morpholinoacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity is influenced by the presence of the morpholine ring and the nitrile group, which can participate in various chemical interactions and pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between (2E)-3-(morpholin-4-yl)prop-2-enenitrile and related compounds:

Key Observations :

- Electrophilic Reactivity: All compounds share the α,β-unsaturated nitrile/ketone group, enabling covalent interactions.

- Biological Targets : CCG-63802/63808 inhibit RGS4 via cysteine adduct formation, while Bay 11-7085 targets NF-κB. The target compound’s morpholine group may confer distinct selectivity due to steric and electronic effects .

- Solid-State Interactions: Derivatives with diphenylamino or pyridine groups exhibit strong π-π stacking in crystallographic studies, whereas morpholine’s flexibility may lead to varied packing motifs .

Reactivity and Stability

- Cysteine Reactivity: CCG-63802/63808 and the target compound rely on their α,β-unsaturated nitrile for covalent cysteine modification.

- Solvent Effects: Computational studies on related acrylonitriles show solvent polarity significantly affects HOMO-LUMO gaps. For example, in chloroform, the LUMO of diphenylamino derivatives is -2.8 eV, whereas morpholine’s electron-donating nature may raise the LUMO, reducing susceptibility to nucleophilic attack .

Physicochemical Properties

- Crystallography : Compounds with rigid substituents (e.g., pyridine in ) form stable anti/syn conformers, whereas morpholine’s flexibility may lead to polymorphic crystal structures .

- Synthetic Yields : Morpholine-containing compounds (e.g., MO1-MO3) are synthesized in ~75–85% yields via condensation reactions, comparable to benzothiazole derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.